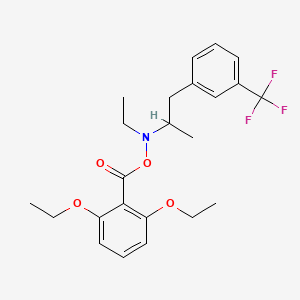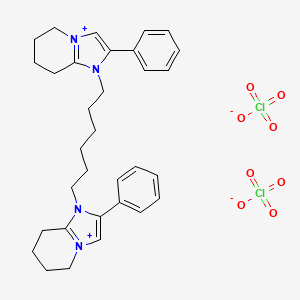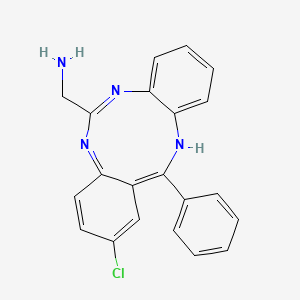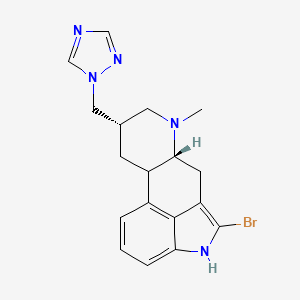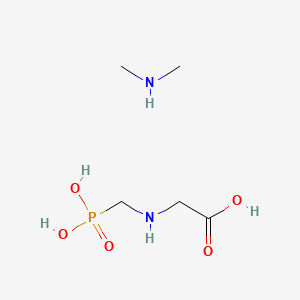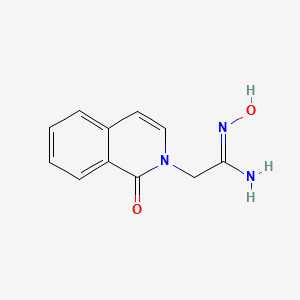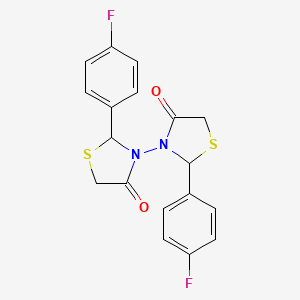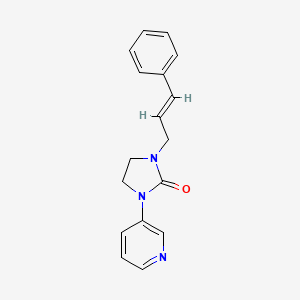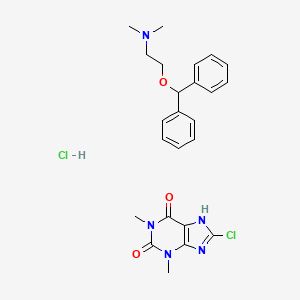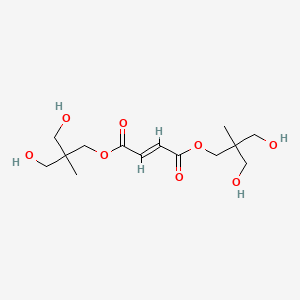
Di(2,2-dimethylolpropyl) maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(2,2-dimethylolpropyl) maleate is an organic compound that belongs to the class of maleate esters. It is characterized by the presence of two ester groups derived from maleic acid and two 2,2-dimethylolpropyl groups. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,2-dimethylolpropyl) maleate typically involves the esterification of maleic anhydride with 2,2-dimethylolpropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
Maleic anhydride+2,2-dimethylolpropyl alcohol→Di(2,2-dimethylolpropyl) maleate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of reactive distillation techniques. This method integrates the reaction and separation processes into a single unit, which enhances the efficiency and yield of the product. The use of strong cation exchange resins as catalysts in reactive distillation has been shown to be effective in achieving high conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions
Di(2,2-dimethylolpropyl) maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into their corresponding acids and alcohols in the presence of water.
Polymerization: The formation of polymers through the reaction of monomers.
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or cation exchange resins.
Hydrolysis: Requires the presence of water and can be catalyzed by acids or bases.
Polymerization: Often involves the use of initiators such as peroxides or azo compounds.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Maleic acid and 2,2-dimethylolpropyl alcohol.
Polymerization: Polymers with maleate ester linkages.
Scientific Research Applications
Di(2,2-dimethylolpropyl) maleate is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of polyester resins and other polymeric materials.
Biology: In the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of Di(2,2-dimethylolpropyl) maleate involves its ability to undergo esterification and polymerization reactions. The ester groups in the compound can react with various nucleophiles, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as a monomer that can form long polymer chains through the reaction of its ester groups with other monomers.
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: An ester of maleic acid with two methyl groups.
Diethyl maleate: An ester of maleic acid with two ethyl groups.
Di(2-ethylhexyl) maleate: An ester of maleic acid with two 2-ethylhexyl groups
Uniqueness
Di(2,2-dimethylolpropyl) maleate is unique due to the presence of the 2,2-dimethylolpropyl groups, which impart specific chemical and physical properties to the compound. These properties include enhanced reactivity in esterification and polymerization reactions, as well as improved stability and solubility in various solvents.
Properties
CAS No. |
72829-16-4 |
|---|---|
Molecular Formula |
C14H24O8 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C14H24O8/c1-13(5-15,6-16)9-21-11(19)3-4-12(20)22-10-14(2,7-17)8-18/h3-4,15-18H,5-10H2,1-2H3/b4-3+ |
InChI Key |
SGYWYFVTGBVUJD-ONEGZZNKSA-N |
Isomeric SMILES |
CC(CO)(CO)COC(=O)/C=C/C(=O)OCC(C)(CO)CO |
Canonical SMILES |
CC(CO)(CO)COC(=O)C=CC(=O)OCC(C)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


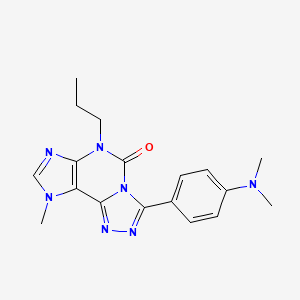
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
